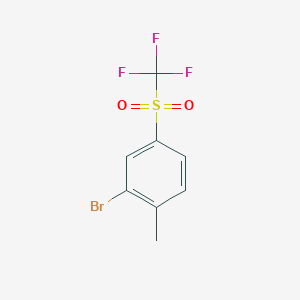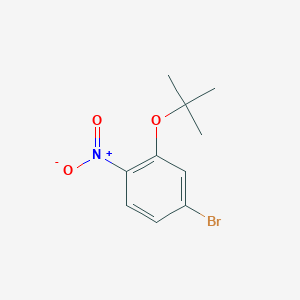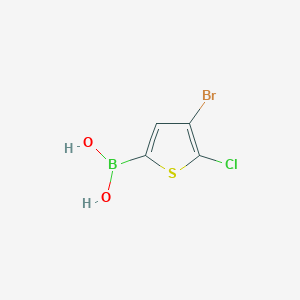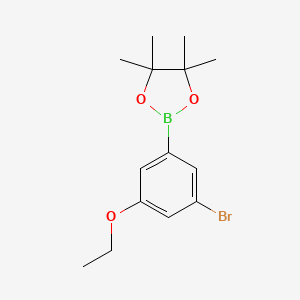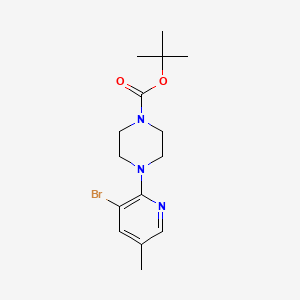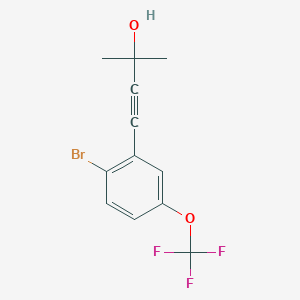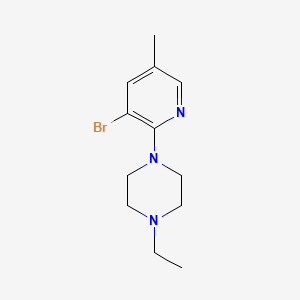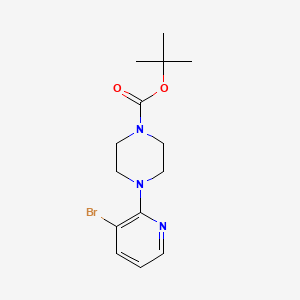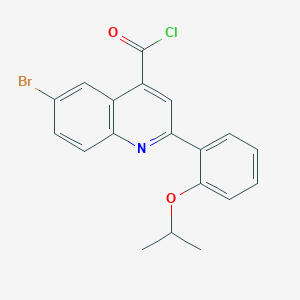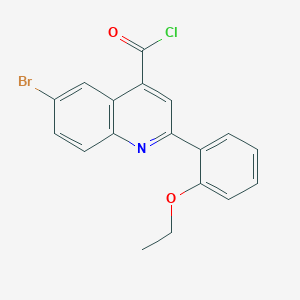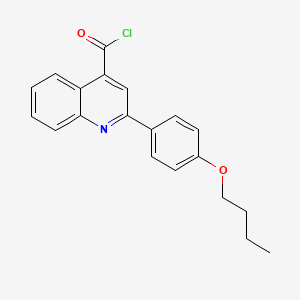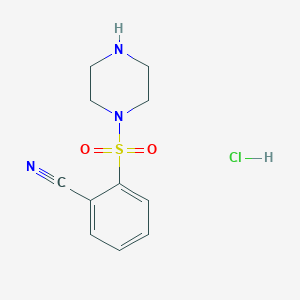
1-(2-Amino-5-bromofenil)-2,2,2-trifluoroetanona
Descripción general
Descripción
“1-(2-Amino-5-bromophenyl)ethanone” is a chemical compound with the CAS Number: 29124-56-9 . It has a molecular weight of 214.06 . The compound appears as a white to yellow to brown solid .
Molecular Structure Analysis
The InChI code for “1-(2-Amino-5-bromophenyl)ethanone” is 1S/C8H8BrNO/c1-5(11)7-4-6(9)2-3-8(7)10/h2-4H,10H2,1H3 . This provides a standardized way to represent the compound’s structure.It is typically stored at room temperature . More specific physical and chemical properties were not found in the sources I accessed.
Aplicaciones Científicas De Investigación
Química Forense & Toxicología
Este compuesto sirve como un estándar de referencia analítico en química forense. Se utiliza en la identificación y cuantificación de sustancias dentro de una muestra que podrían estar relacionadas con un delito o casos legales .
Síntesis de Bromazolam
1-(2-Amino-5-bromofenil)-2,2,2-trifluoroetanona: es un precursor en la síntesis de bromazolam, una sustancia utilizada para fines de investigación, particularmente en el estudio de los efectos de las benzodiazepinas .
Espectrometría de Masas
En espectrometría de masas, este compuesto se aplica como un estándar para calibrar el equipo o para identificar compuestos desconocidos comparando los espectros de masas .
Investigación de Sedantes & Relajantes Musculares
El compuesto está involucrado en la síntesis de moléculas que actúan como sedantes o relajantes musculares, ayudando en el desarrollo de nuevos productos farmacéuticos .
Investigación de Benzodiazepinas
Se utiliza en la investigación de benzodiazepinas, una clase de fármacos psicoactivos, para comprender sus relaciones estructura-actividad y propiedades farmacológicas .
Descubrimiento & Desarrollo de Fármacos
Este compuesto es un bloque de construcción en el proceso de descubrimiento de fármacos, particularmente en el desarrollo de nuevos agentes terapéuticos con aplicaciones potenciales en diversas enfermedades .
Química Analítica
En química analítica, se utiliza para desarrollar nuevos métodos analíticos para la detección y cuantificación de compuestos, mejorando la precisión del análisis químico .
Educación Química
Se puede utilizar en entornos educativos para demostrar la síntesis y las propiedades de compuestos orgánicos complejos, enriqueciendo la experiencia de aprendizaje para los estudiantes en cursos avanzados de química .
Safety and Hazards
Propiedades
IUPAC Name |
1-(2-amino-5-bromophenyl)-2,2,2-trifluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12/h1-3H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTOSTWUQONVEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80676601 | |
| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233967-22-0 | |
| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233967-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Amino-5-bromophenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80676601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
